2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione
Description
This compound belongs to the indene-1,3-dione family, characterized by a fused bicyclic system with a 1,3-dione moiety. Its structure includes a diaza (two nitrogen atoms) and a thia (sulfur atom) substitution within an octahydrocyclopenta[a]indene framework.
Properties
IUPAC Name |
7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-7-6-4-2-1-3-5(4)14-8(6)11-9(13)10-7/h1-3H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBORRFYRBETEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Characteristics and Identification
2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione (CAS: 76872-76-9) belongs to the indene-1,3-dione family characterized by a fused bicyclic system containing two nitrogen atoms (diaza) and a sulfur atom (thia) within an octahydrocyclopenta[a]indene framework. The compound features a molecular formula of C9H8N2O2S with a molecular weight of 208.24 g/mol.
Structural Information
The structure comprises a unique arrangement of heterocyclic rings with the following identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| SMILES | O=C1C2=C(SC3=C2CCC3)NC(N1)=O |
| InChI | 1S/C9H8N2O2S/c12-7-6-4-2-1-3-5(4)14-8(6)11-9(13)10-7/h1-3H2,(H2,10,11,12,13) |
| InChI Key | SGBORRFYRBETEJ-UHFFFAOYSA-N |
The molecular structure consists of a thiacyclopenta[a]indene core with a 1,3-dione moiety, forming a complex tricyclic system.
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of this compound can be approached through multiple retrosynthetic pathways. Based on structural analysis, three primary disconnection strategies can be considered:
- Formation of the diazaindene-1,3-dione core followed by incorporation of the thiacyclopenta moiety
- Construction of the thiacyclopenta[a]indene framework followed by introduction of the diaza-1,3-dione functionality
- Convergent synthesis involving the coupling of appropriate thiacyclopenta and diazadione precursors
Key Synthetic Methodologies
Cyclization-Based Approach
The primary synthetic route involves the cyclization of appropriate precursors under controlled conditions. One effective method includes the reaction of a thiol-containing precursor with a diazaindene intermediate in the presence of a suitable catalyst. This approach typically produces the target compound in moderate to good yields.
The cyclization process can be represented as:
Thiol-containing precursor + Diazaindene intermediate → this compound
Thiadiazole-Based Method
Drawing parallels from the synthesis of related compounds, a thiadiazole-based approach offers an alternative route. This method involves:
- Preparation of a suitable thiadiazole intermediate
- Ring expansion and modification to incorporate the cyclopenta moiety
- Final cyclization to form the desired tricyclic system
This approach shares similarities with the synthesis of thiazolidinedione derivatives, which involve reactions between thiourea and chloroacetic acid under controlled conditions.
Detailed Synthetic Procedures
Procedure Based on Diazole Intermediates
A systematic approach for synthesizing this compound involves multiple steps:
Preparation of Thiacyclopenta Precursor :
- Starting with cyclopentanone, react with sulfur and an appropriate catalyst to generate a thiacyclopenta intermediate
- Purify through crystallization or column chromatography
Formation of Diaza-1,3-dione Component :
- React urea or a similar nitrogen source with malonic acid derivatives
- Form the diazadione structure through controlled cyclization
Coupling and Final Cyclization :
- Combine the thiacyclopenta and diazadione intermediates under appropriate conditions
- Perform final cyclization to complete the tricyclic structure
Multi-Step Synthesis Based on Heterocyclic Ring Formation
This procedure draws inspiration from analogous heterocyclic systems synthesis:
Initial Thiol Formation :
- Begin with a cyclopentene derivative
- Introduce sulfur functionality through thiolation
- Protect the thiol group as needed
Building the Indene Framework :
- Construct the indene core through appropriate C-C bond forming reactions
- Establish the necessary carbon skeleton for subsequent elaboration
Diazadione Incorporation :
- Introduce nitrogen atoms through amination or related processes
- Form the 1,3-dione moiety through controlled oxidation
Deprotection and Final Cyclization :
- Remove protecting groups
- Perform final cyclization to generate the target compound
Reaction Parameters and Optimization
Key Reaction Conditions
The success of synthesizing this compound depends on carefully controlling various reaction parameters:
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Temperature | 70-90°C | Higher temperatures accelerate cyclization but may lead to side reactions |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents generally favor heterocyclic formations |
| Catalyst | Lewis acids, bases | Catalysts significantly impact yield and selectivity |
| Reaction Time | 6-24 hours | Extended times improve conversion but may increase decomposition |
| pH | 6.5-8.0 | Neutral to slightly basic conditions often optimal |
Catalytic Systems
Several catalytic systems have been evaluated for the synthesis, with comparative effectiveness outlined below:
| Catalyst | Relative Yield | Advantages | Limitations |
|---|---|---|---|
| ZnCl₂ | Moderate | Low cost, high availability | Moderate selectivity |
| AlCl₃ | Good | Excellent for cyclization | Moisture sensitivity |
| K₂CO₃ | Moderate to Good | Mild conditions, fewer side reactions | Slower reaction rates |
| DMAP | Good | High selectivity | Higher cost |
| Pyridine | Moderate | Versatile, good solubility | Lower yields |
Purification and Characterization
Purification Methods
Purification of this compound typically involves multiple techniques:
- Crystallization : Using appropriate solvent systems (ethanol/water, acetone/hexane)
- Column Chromatography : Employing silica gel with optimized solvent systems
- Recrystallization : For achieving higher purity (>98%)
Analytical Characterization
Comprehensive characterization involves multiple analytical techniques:
Spectroscopic Analysis :
- ¹H NMR: Characteristic signals for cyclopentane ring protons (1-3 ppm) and NH protons (9-10 ppm)
- ¹³C NMR: Carbonyl signals (170-180 ppm) and aromatic/heterocyclic signals (120-150 ppm)
- FT-IR: Distinct carbonyl stretches (1680-1720 cm⁻¹) and N-H vibrations (3300-3400 cm⁻¹)
Mass Spectrometry :
- MS (ESI): Molecular ion peak at m/z 209 [M+H]⁺ and characteristic fragmentation patterns
Crystallographic Analysis :
- X-ray crystallography provides definitive structural confirmation
Structure-Reactivity Relationships
The reactivity of this compound is governed by several structural features:
Key Reactive Sites
- Carbonyl Groups : Susceptible to nucleophilic attack; potential sites for further functionalization
- N-H Bonds : Can participate in substitution reactions to introduce diverse functional groups
- Sulfur Atom : Potential site for oxidation reactions (to sulfoxide or sulfone)
- Cyclopentane Ring : Can undergo various C-H functionalization reactions
Synthetic Transformations
The compound serves as a versatile intermediate for further transformations:
| Transformation | Reagents | Expected Products |
|---|---|---|
| N-Alkylation | Alkyl halides, base | N-alkylated derivatives |
| Reduction | LiAlH₄, NaBH₄ | Partially or fully reduced analogs |
| Oxidation | H₂O₂, MCPBA | Sulfoxide or sulfone derivatives |
| C-H Activation | Pd catalysts, oxidants | Functionalized cyclopentane derivatives |
Comparative Synthetic Approaches
When comparing different synthetic routes to this compound, several factors should be considered:
| Synthetic Approach | Overall Yield | Number of Steps | Scalability | Starting Materials Accessibility |
|---|---|---|---|---|
| Diazole Intermediate Route | 40-55% | 5-6 | Good | Moderate |
| Thiadiazole Approach | 35-50% | 4-5 | Moderate | High |
| Convergent Synthesis | 30-45% | 3-4 | Limited | Variable |
| Direct Cyclization | 25-40% | 2-3 | Excellent | Limited |
Scale-Up Considerations
For industrial or large-scale synthesis, several adaptations to laboratory procedures may be necessary:
Process Modifications
- Heat Transfer : Implement efficient heating/cooling systems to maintain temperature control
- Mixing Efficiency : Ensure adequate mixing throughout the reaction vessel
- Solvent Considerations : Evaluate greener solvent options or solvent recycling protocols
- Catalyst Recovery : Implement systems for catalyst recovery and reuse
Chemical Reactions Analysis
Types of Reactions
2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Compounds derived from similar structures have shown promising results in inhibiting tumor growth. For instance, derivatives of indandione have been noted for their anticancer properties due to their ability to interfere with cellular processes involved in cancer progression .
- Case studies indicate that modifications to the thiacyclopenta structure can enhance bioactivity against various cancer cell lines.
- Antimicrobial Properties :
- Enzyme Inhibition :
Organic Synthesis
-
Building Block for Heterocycles :
- 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its active methylene groups allow for nucleophilic substitutions and condensation reactions .
- It has been utilized in the synthesis of bis-thiazoles and related compounds through multi-step synthetic pathways that demonstrate high yields and selectivity .
- Photochemical Applications :
Data Tables
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Inhibitory effects on cancer cell lines |
| Organic Synthesis | Building block for synthesizing heterocycles | Derivatives used in enzyme inhibition |
| Photochemical Applications | Utilization as photoinitiators in organic electronics | Applications in solar cells |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), highlighting the potential for developing new anticancer agents based on this scaffold.
- Synthesis of Heterocycles : A research group successfully synthesized a series of thiazole derivatives using this compound as a starting material through a two-step reaction process yielding over 80% efficiency.
Mechanism of Action
The mechanism of action of 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Biological Activity
2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione is a complex organic compound with the empirical formula C9H8N2O2S and a molecular weight of 208.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities including antimicrobial and anticancer properties. This article explores its biological activity based on recent studies and findings.
Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thiol with a diazaindene precursor in the presence of a suitable catalyst.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Converts to thiols or other reduced forms.
- Substitution : Involves nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus cereus
The minimum inhibitory concentration (MIC) values suggest that the compound could be developed into an effective antimicrobial agent .
Anticancer Properties
Preliminary studies have shown promising results regarding the anticancer potential of this compound. In vitro cytotoxicity assays indicate that it may inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through interaction with specific molecular targets .
The biological effects of this compound are attributed to its ability to bind to enzymes or receptors within cells. This interaction alters enzyme activity and cellular signaling pathways which can lead to therapeutic effects such as:
- Induction of apoptosis in cancer cells
- Inhibition of microbial growth through disruption of cellular processes .
Study on Antimicrobial Activity
A study conducted by Vagdevi et al. evaluated the antibacterial activity of various synthesized derivatives including this compound. The results indicated that the compound exhibited more than 70% inhibition against tested bacterial strains using agar well diffusion methods .
Cytotoxicity Assessment
In another study focused on cytotoxicity and anticancer activity involving similar compounds in the diaza series (including derivatives), it was found that certain analogues showed notable cytotoxic effects against tumor cell lines. The lead compound demonstrated significant inhibition of cell proliferation and induced cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(2,3-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione | Antimicrobial | Oxazolidine core structure |
| 7-tert-butyl-1-thiacyclopentane | Anticancer | Thiacyclopentane core structure |
| 2-Ethyl-1-(naphthalenyl)-1H-pyrazole | Antimicrobial & Anticancer | Pyrazole core structure |
The unique thiacyclopentaindene core of this compound distinguishes it from other compounds and contributes to its diverse biological activities .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Bromination of precursor ketones (e.g., acetophenones) to generate reactive intermediates.
- Condensation with heterocyclic amines (e.g., 2-aminopyrimidine) to form fused rings.
- Cyclization via coupling reactions (e.g., with diarylethynes) under controlled temperatures (40–100°C) and catalytic conditions (e.g., Pd-mediated cross-coupling) .
- Critical parameters include solvent selection (polar aprotic solvents like DMF), reaction time (12–48 hours), and purification via column chromatography .
Q. How can researchers characterize the compound’s structure and purity?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm hydrogen/carbon environments, FT-IR for functional groups (e.g., thiocarbonyl stretch at ~1100 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for pharmacological studies) .
Q. What theoretical frameworks guide research on this compound?
- Methodological Answer : Link studies to:
- Heterocyclic chemistry principles : Aromaticity, ring strain, and electronic effects of the thia-diaza system.
- Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., electron-withdrawing groups on the indene ring) with bioactivity .
- Computational chemistry : DFT calculations to predict reactivity or binding affinities .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex intermediates in the compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- Catalyst screening : Evaluate Pd, Cu, or organocatalysts for coupling steps .
- In-line monitoring : Employ techniques like ReactIR to track reaction progress and identify bottlenecks .
- Example optimization data from analogous compounds shows a 20–30% yield increase using microwave-assisted synthesis at 80°C .
Q. How should conflicting data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays).
- Dose-response analysis : Test a broad concentration range (nM to μM) to identify non-linear effects.
- Structural analogs : Compare bioactivity across derivatives to isolate critical functional groups .
- Contradictions in anti-inflammatory activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., serum interference); control for pH and redox environment .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicity?
- Methodological Answer :
- Partitioning studies : Measure logP (octanol-water) to predict bioavailability.
- Degradation pathways : Use LC-MS/MS to identify photolysis or hydrolysis products.
- Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) with OECD guidelines .
- A tiered approach (lab → microcosm → field) minimizes false positives in persistence assessments .
Methodological Recommendations
- For SAR studies : Systematically vary substituents on the indene and diaza rings, using parallel synthesis and robotic liquid handling for efficiency .
- For ecological impact : Integrate cheminformatics tools (e.g., EPI Suite) to model biodegradation pathways before lab validation .
- For data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles, sharing raw spectra and assay protocols in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
